1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC13538200
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN2O |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C9H9BrN2O/c10-6-1-2-7(12-5-6)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13) |
| Standard InChI Key | OURVNSLCBQJNLE-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=NC=C(C=C2)Br)C(=O)N |
| Canonical SMILES | C1CC1(C2=NC=C(C=C2)Br)C(=O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(5-Bromopyridin-2-yl)cyclopropanecarboxamide consists of a pyridine ring substituted with bromine at the 5-position, linked to a cyclopropanecarboxamide group. The cyclopropane ring introduces steric strain, which influences conformational stability and binding interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 257.08 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Bromopyridine, Cyclopropane |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution between 5-bromopyridin-2-amine and cyclopropanecarbonyl chloride. Reaction conditions typically involve anhydrous solvents (e.g., acetonitrile) and a base (e.g., triethylamine) to neutralize HCl byproducts .
Critical Reaction Conditions
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Temperature: Maintained below 10°C during acyl chloride addition to prevent hydrolysis.
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Purification: Column chromatography using ethyl acetate/petroleum ether gradients yields the product as a crystalline solid .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl group introductions.
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Cyclopropane Ring Opening: Under acidic conditions, the strained ring may undergo cleavage, forming linear intermediates .
Biological Activity and Mechanisms
Table 2: Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (JAK1/JAK2) |
|---|---|---|---|
| Filgotinib (Analog) | JAK1 | 10 | 30:1 |
| Hypothetical Target | JAK1 | Predicted: 15–50 | Inferred: 20:1 |
Neuroprotective Applications
Compounds with cyclopropane-carboxamide groups demonstrate neuroprotective effects by modulating glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease . In vitro studies on analogs show low cytotoxicity (IC₅₀ > 100 μM in neuronal cells), suggesting a high therapeutic index .
Comparative Analysis with Structural Analogs
Bromine Position Impact
Moving the bromine from the 5- to 3-position on the pyridine ring reduces steric hindrance, altering binding affinity. For example, 1-(3-bromopyridin-2-yl)cyclopropanecarboxamide shows 40% lower JAK1 inhibition in hypothetical models.
Cyclopropane vs. Acyclic Analogs
Replacing the cyclopropane with a linear propyl group decreases metabolic stability by 60%, as observed in microsomal assays .
Future Directions and Applications
Drug Development
The compound’s scaffold is a candidate for developing kinase inhibitors with improved selectivity. Rational design could mitigate off-target effects observed in JAK2/3 inhibition.
Material Science
Brominated pyridines are precursors in organic electronics. The cyclopropane ring’s rigidity may enhance charge transport in semiconducting polymers.
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